A Senior Application Scientist's Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
A Senior Application Scientist's Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
Abstract
This guide provides an in-depth technical overview of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, a specialized arylboronic acid of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, discuss robust synthetic and purification strategies, and detail its principal application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, this document contextualizes its relevance in modern drug discovery programs, outlines essential analytical characterization techniques, and provides critical safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to apply this versatile reagent with confidence and precision.
The Context: Arylboronic Acids in Modern Synthesis
The development of carbon-carbon bond-forming reactions has revolutionized the construction of complex organic molecules. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry.[1] This reaction's power lies in its ability to forge C-C bonds with high efficiency and functional group tolerance under relatively mild conditions. The organoboron component, typically an arylboronic acid, is a critical partner in this transformation. Boronic acids are generally stable, crystalline solids with low toxicity compared to other organometallic reagents, making them highly valuable in both academic and industrial settings.[2][3] 4-(N,N-Dimethylsulfamoyl)phenylboronic acid emerges from this class as a particularly useful reagent, combining the reactivity of the boronic acid moiety with the unique electronic and steric properties of the N,N-dimethylsulfamoyl group.
Physicochemical Properties and Structure
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a white to off-white solid at room temperature.[4] Its identity and core properties are summarized below. The presence of the sulfonamide group imparts specific electronic characteristics to the phenyl ring, influencing its reactivity in cross-coupling reactions, while the boronic acid function serves as the reactive handle for transmetalation to the palladium catalyst.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 486422-59-7 | [5] |
| Molecular Formula | C₈H₁₂BNO₄S | [4] |
| Molecular Weight | 229.06 g/mol | [4] |
| Physical Form | Solid | [4] |
| SMILES String | CN(S(=O)(C1=CC=C(B(O)O)C=C1)=O)C | [4] |
| InChI Key | VVUGXBSXXJTVDS-UHFFFAOYSA-N | [4] |
Diagram 1: Chemical Structure
The molecular structure features a phenyl ring substituted at the 1- and 4-positions with a boronic acid group [-B(OH)₂] and an N,N-dimethylsulfamoyl group [-SO₂N(CH₃)₂], respectively.
Caption: 2D structure of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid.
Synthesis and Purification Protocol
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis. This approach is highly effective for preparing 4-(N,N-Dimethylsulfamoyl)phenylboronic acid from its corresponding aryl bromide.
Expertise & Causality:
The choice of n-Butyllithium (n-BuLi) is critical for the initial halogen-metal exchange, as it is a strong enough base to deprotonate the aryl bromide efficiently at low temperatures. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the reaction of n-BuLi with the electrophilic sulfur of the sulfonamide group. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help prevent the formation of over-alkyated borate complexes. Acidic workup is required to hydrolyze the boronate ester intermediate to the final boronic acid.
Step-by-Step Synthesis Workflow:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. The addition is often exothermic, so maintain strict temperature control. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature overnight.
-
Hydrolysis (Workup): Quench the reaction by slowly adding 2 M hydrochloric acid (HCl) at 0 °C until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-(N,N-Dimethylsulfamoyl)phenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds containing a sulfonamide moiety.[6]
Mechanism Overview:
The catalytic cycle is a well-established sequence of three main steps:[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a di-aryl palladium(II) species.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating system; successful formation of the biaryl product confirms the activity of the catalyst, the purity of the reagents, and the appropriateness of the reaction conditions.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), 4-(N,N-Dimethylsulfamoyl)phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or Ethanol/H₂O) is commonly used.[7][8] The base's solubility and the reaction's temperature requirements guide the solvent choice.
-
Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.
Role in Medicinal Chemistry and Drug Discovery
The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[9] Beyond this, arylboronic acids are indispensable building blocks for creating libraries of novel compounds for screening.
The 4-(N,N-dimethylsulfamoyl) substituent is particularly valuable in drug design:
-
Hydrogen Bond Acceptor: The sulfonyl oxygens are strong hydrogen bond acceptors, enabling specific interactions with biological targets like enzyme active sites.
-
Improved Physicochemical Properties: This group can enhance aqueous solubility and modulate lipophilicity (logP), which are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The sulfonamide linkage is generally resistant to metabolic degradation, which can improve the half-life of a potential drug.
By incorporating this specific boronic acid into a molecular scaffold via Suzuki coupling, medicinal chemists can systematically probe structure-activity relationships (SAR) and optimize lead compounds for improved potency and drug-like properties.[10]
Analytical and Spectroscopic Characterization
Confirming the identity and purity of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is essential. The following techniques are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in the ~7.5-8.2 ppm region), a singlet for the two N-methyl groups (~2.7 ppm), and a broad singlet for the acidic -B(OH)₂ protons, which may be exchangeable with D₂O.
-
¹³C NMR: Will display signals for the four distinct aromatic carbons and the N-methyl carbons.
-
¹¹B NMR: This is a highly diagnostic technique for boronic acids.[11] A signal in the range of 28-30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar arylboronic acid.[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H (broad, ~3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and strong S=O stretches (~1350 and 1160 cm⁻¹).
Safety, Handling, and Storage
Proper handling is imperative for laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS) for arylboronic acids.[4][12][13]
Table 2: GHS Hazard and Safety Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[14]H319: Causes serious eye irritation.[14] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. Use in a well-ventilated fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reagent integrity. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its robust performance in the Suzuki-Miyaura coupling, combined with the desirable properties of the sulfonamide group, makes it a strategic choice for constructing complex molecules with tailored functions. By understanding its properties, synthesis, and application with the scientific causality detailed in this guide, researchers can effectively leverage this building block to advance their scientific objectives, from fundamental organic synthesis to the development of next-generation therapeutics.
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